molecular formula C9H9N3O B2882725 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 1190440-62-0

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2882725
CAS No.: 1190440-62-0
M. Wt: 175.191
InChI Key: GSVRQIWIPOMDRZ-UHFFFAOYSA-N
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Description

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (molecular formula: C₉H₉N₃O) is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with an oxo group at position 2 and a nitrile substituent at position 2. It exists as a hydrochloride salt (CAS: 1864064-57-2) with a molecular weight of 211.65 g/mol . The compound’s structural uniqueness lies in its hexahydro backbone, which confers conformational flexibility compared to fully aromatic naphthyridines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-4-6-3-7-5-11-2-1-8(7)12-9(6)13/h3,11H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVRQIWIPOMDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190440-62-0
Record name 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
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Preparation Methods

Cyclocondensation of Ethyl Cyanoacetate with Aminocarbonyl Precursors

A foundational approach involves the cyclocondensation of ethyl cyanoacetate with 2-aminonicotinaldehyde derivatives. This method, adapted from the synthesis of analogous 1,8-naphthyridines, proceeds via a trituration-mediated reaction in the presence of piperidine as a base. The mechanism initiates with the formation of a Schiff base intermediate, followed by intramolecular cyclization to yield the naphthyridine core. For the target compound, substituting the aldehyde precursor with a cyclic ketone derivative (e.g., 5-aminocyclohexanone) enables the incorporation of the hexahydro moiety.

Reaction Conditions

  • Reactants : Ethyl cyanoacetate, 5-aminocyclohexanone, piperidine (catalytic).
  • Solvent : Solvent-free trituration or ethanol.
  • Temperature : Room temperature (trituration) or reflux (ethanol).
  • Yield : ~75–80% after recrystallization.

This method emphasizes atom economy and avoids toxic solvents, though the regioselectivity of cyclization requires precise stoichiometric control.

Chlorination and Nucleophilic Substitution

Chlorination of hydroxy-naphthyridine intermediates followed by nucleophilic substitution with cyclic amines represents a robust pathway. For example, 2-hydroxy-1,6-naphthyridine-3-carbonitrile is treated with phosphorus oxychloride (POCl₃) to form the corresponding chloro derivative, which subsequently reacts with piperazine or its analogs under basic conditions.

Key Steps

  • Chlorination :
    • Reagent : POCl₃ with catalytic DMF.
    • Conditions : Reflux at 120°C for 6 hours.
    • Yield : 80% for chloro intermediate.
  • Substitution :
    • Nucleophile : Piperazine or hexahydro-1,6-naphthyridine.
    • Base : K₂CO₃ in DMF at 120°C.
    • Yield : ~70–76%.

This route is advantageous for introducing diverse amine substituents but necessitates rigorous control over reaction stoichiometry to avoid over-chlorination.

Catalytic Synthesis in Aqueous Media

Recent advances highlight the use of ionic liquids (e.g., choline hydroxide) as catalysts for naphthyridine synthesis in water. While initially developed for 1,8-naphthyridines, this method is adaptable to 1,6-naphthyridines by modifying the ketone and amine precursors. The catalytic cycle involves hydrogen bonding between the ionic liquid and reactants, facilitating cyclization under mild conditions.

Optimized Parameters

  • Catalyst : Choline hydroxide (10 mol%).
  • Solvent : Water.
  • Temperature : 80°C for 12 hours.
  • Yield : 85–90%.

This eco-friendly approach eliminates organic solvents and achieves gram-scale production, though substrate specificity remains a limitation.

Oxidation and Cyclization of Methyl Precursors

Oxidation of 2-oxo-4-methyl-1,6-naphthyridine derivatives using alkaline KMnO₄ introduces carboxylic acid groups, which are subsequently converted to nitriles via dehydration. The methyl group at position 4 is oxidized to a carboxylate, followed by treatment with thionyl chloride to form the acyl chloride, and finally amidation with ammonium hydroxide.

Critical Observations

  • Oxidation : KMnO₄ in aqueous NaOH, 85°C, 4 hours.
  • Dehydration : Thionyl chloride reflux, 3 hours.
  • Yield : ~65–70% for the nitrile product.

This method is less efficient due to side reactions during oxidation but provides access to multifunctionalized derivatives.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Scalability Environmental Impact
Cyclocondensation Solvent-free, RT/Reflux 75–80% Moderate Low
Chlorination-Substitution POCl₃, DMF, 120°C 70–76% High Moderate (toxic reagents)
Aqueous Catalytic Water, 80°C 85–90% High Low
Oxidation-Cyclization KMnO₄, Thionyl chloride 65–70% Low High (harsh oxidants)

Mechanistic Insights and Challenges

The formation of the hexahydro-1,6-naphthyridine core relies on precise stereoelectronic control during cyclization. Density functional theory (DFT) studies indicate that the chair-like transition state in the Friedlander reaction minimizes steric strain, favoring the 1,6-regioisomer over the 1,8-analog. Key challenges include:

  • Regioselectivity : Competing pathways may yield isomeric byproducts.
  • Purification : The compound’s high polarity complicates chromatographic separation.
  • Functional Group Compatibility : The nitrile group may participate in side reactions under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthyridine derivatives, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit essential enzymes in bacterial cells. In cancer research, it may exert its effects by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and 6

Thioxo vs. Oxo Derivatives
  • Compound 3a (): (8E)-8-Benzylidene-6-ethyl-4-phenyl-2-thioxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (C₂₄H₂₁N₃S) replaces the oxo group with a thioxo (S) at position 2 and introduces an ethyl group at position 5.
  • Target Compound: The oxo group (O) at position 2 increases electronegativity, favoring hydrogen-bond interactions in biological targets.
Methyl Substituent at Position 6
  • Compound 107 (): 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (C₁₀H₁₁N₃O ) introduces a methyl group at position 6. This substitution increases hydrophobicity, which may enhance blood-brain barrier penetration but could also elevate toxicity risks .
Benzylidene and Phenyl Derivatives
  • Compound 4a (): (E)-8-Benzylidene-2-oxo-4-phenyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (C₂₄H₂₁N₃O) incorporates aryl groups (benzylidene at position 8 and phenyl at position 4).
  • Target Compound : Lacks aryl substituents, which may limit its binding affinity to enzymes like acetylcholinesterase but improve solubility and synthetic accessibility .
Halogenated Derivatives
  • Compound 3b (): Features 4-chlorophenyl and 4-chlorobenzylidene groups. Halogenation typically enhances metabolic stability and bioavailability but may introduce toxicity concerns .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3a (Thioxo) 4a (Benzylidene)
Molecular Weight 211.65 383.51 367.45
LogP (Predicted) ~1.2 ~3.8 ~3.5
Hydrogen Bond Acceptors 4 4 4
Solubility (Water) Moderate (HCl salt) Low Low

The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs .

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s simpler structure offers advantages in scalable synthesis but requires functionalization for targeted applications.
  • Toxicity : Substituents like halogens or methyl groups in analogs may pose toxicity risks, whereas the target compound’s minimal substituents could reduce off-target effects.

Biological Activity

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects and mechanisms of action based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H9_9N3_3O
  • SMILES Notation : C1CNCC2=C1NC(=O)C(=C2)C#N
  • CAS Number : 1864062-27-0

The compound features a naphthyridine core, which is known for its diverse biological activities. The presence of functional groups such as the carbonitrile and carbonyl moieties contributes to its pharmacological potential.

Antidiabetic Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antidiabetic properties. In a study involving various naphthyridine derivatives, including this compound:

  • Blood Glucose Levels : The compound demonstrated a reduction in elevated blood glucose levels in diabetic animal models.
  • Mechanism of Action : It was suggested that the compound inhibits α-amylase activity significantly (up to 75.29% inhibition compared to controls), which is crucial for carbohydrate metabolism .

Antimicrobial Activity

The antimicrobial efficacy of naphthyridine derivatives has been evaluated against various bacterial strains. In vitro studies showed:

  • Bacterial Strains Tested :
    • Salmonella typhimurium
    • Escherichia coli
    • Staphylococcus aureus

The compound exhibited promising antibacterial activity comparable to standard antibiotics like cephradine. The inhibition zones indicated effective bactericidal properties against Gram-positive and Gram-negative bacteria .

Histopathological Studies

Histopathological evaluations revealed that treatment with this compound led to:

  • Liver and Kidney Improvements : Reduced degenerative changes in tissue architecture were noted in treated diabetic rats. Histological examinations showed improved cellularity and reduced vacuolar degeneration in kidney tissues .

Case Studies and Research Findings

A detailed study focused on the pharmacological effects of naphthyridine derivatives highlighted the following findings:

CompoundDose (mg/kg)Blood Glucose Reduction (%)α-Amylase Inhibition (%)Histopathological Improvement
Compound 40.00455.8262.94Moderate
Compound 50.00675.29SignificantSignificant

These results indicate that both compounds exhibit strong antidiabetic effects through multiple pathways including enzyme inhibition and tissue protection .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves cyclization strategies or functional group transformations. Key methods include:

  • Cyclization of intermediates : For example, heating 2-{C-cyano-C-[N-(dimethylaminomethylene)carbamoyl]methylene}-1-methyl-piperidine under neat conditions (140°C, 20 min) yields the target compound via intramolecular cyclization .
  • Hydrolysis of nitriles : The cyano group can be hydrolyzed to a carboxylic acid using 50% H₂SO₄ (reflux, 18 h) or NaOH (95°C, 5 h), with yields up to 90% depending on conditions .
  • Thiolysis/Hydrazinolysis : The nitrile group can be converted to thioamide or amidine derivatives using H₂S or hydrazine, respectively .

Q. Optimization Tips :

  • Use HPLC or TLC to monitor reaction progress.
  • Adjust solvent polarity (e.g., EtOH for hydrolysis) to improve solubility.
  • Compare acidic vs. basic hydrolysis efficiency for specific derivatives .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., NH peaks at δ 12–13 ppm for the lactam moiety) and coupling patterns to confirm bicyclic structure .
  • Mass Spectrometry (MS) : Verify molecular weight (C₉H₉N₃O, m/z 175.07) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for absolute configuration .

Q. Purity Assessment :

  • Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities .

Q. What are common functional group transformations applicable to this compound?

  • Nitrile to Carboxylic Acid : Hydrolysis with H₂SO₄ or NaOH .
  • Nitrile to Thioamide/Amidine : React with H₂S (NEt₃, pyridine) or hydrazine .
  • Reduction : Catalytic hydrogenation of the nitrile to an amine (e.g., H₂/Pd-C) for further derivatization.
  • Electrophilic Substitution : Introduce halogens or alkyl groups at reactive positions (e.g., C-5 or C-8) .

Advanced Questions

Q. How can computational methods predict the reactivity and biological interactions of this compound?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the C-3 nitrile and C-2 carbonyl are electron-deficient, making them prone to nucleophilic attack .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases or proteases) using software like AutoDock. Focus on hydrogen-bonding interactions with the lactam and nitrile groups .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP = 1.2, moderate bioavailability) .

Q. How can contradictory data in synthesis yields or reaction outcomes be resolved?

Case Study : Acidic vs. Basic Hydrolysis

  • Observation : 50% H₂SO₄ achieves 90% yield , while NaOH gives 88% .
  • Resolution Strategies :
    • Mechanistic Analysis : Acidic conditions favor nitrile protonation, accelerating hydrolysis. Basic conditions may cause side reactions (e.g., ring-opening).
    • Kinetic Studies : Use in situ IR to track intermediate formation.
    • Solvent Screening : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in basic conditions .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Functional Group Variation : Synthesize analogs with modified nitriles (e.g., amides, thioamides) or substituents at C-6 or C-7 .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
    • Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines.
  • Data Analysis :
    • Use QSAR models to correlate electronic parameters (Hammett σ) with activity.
    • Perform statistical validation (e.g., p < 0.05 in ANOVA) .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

  • Experimental Design :
    • Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 h.
    • Monitor degradation via HPLC .
  • Key Findings :
    • Acidic Conditions (pH < 3) : Rapid hydrolysis of the nitrile to carboxylic acid.
    • Basic Conditions (pH > 10) : Ring-opening reactions dominate.
  • Storage Recommendations : Store at 4°C in inert atmosphere (N₂), neutral pH .

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